molecular formula C17H18KN3O3S B12361675 Esomeprazole-d3 (potassium)

Esomeprazole-d3 (potassium)

Cat. No.: B12361675
M. Wt: 386.5 g/mol
InChI Key: FOFFPEFVSRGLOZ-WSIMPSMWSA-N
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Description

Esomeprazole-d3 (potassium) is a deuterated form of esomeprazole, a proton pump inhibitor used to reduce stomach acid production. It is commonly used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. The deuterated version, Esomeprazole-d3, contains three deuterium atoms, which can enhance the compound’s stability and metabolic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Esomeprazole-d3 (potassium) involves the incorporation of deuterium atoms into the esomeprazole molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of Esomeprazole-d3 (potassium) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms during the synthesis.

Chemical Reactions Analysis

Types of Reactions

Esomeprazole-d3 (potassium) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Solvents: Common solvents include methanol, ethanol, and acetonitrile.

Major Products

    Sulfoxides: Formed through oxidation reactions.

    Sulfides: Produced by reduction of the sulfoxide group.

    Substituted Benzimidazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Esomeprazole-d3 (potassium) has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of esomeprazole.

    Biology: Employed in biological studies to investigate the effects of deuterium substitution on drug metabolism and pharmacokinetics.

    Medicine: Utilized in clinical research to evaluate the efficacy and safety of deuterated drugs in comparison to their non-deuterated counterparts.

    Industry: Applied in the pharmaceutical industry to develop more stable and effective formulations of esomeprazole.

Mechanism of Action

This inhibition prevents the final step in gastric acid production, leading to a reduction in both basal and stimulated acid secretion . The deuterium atoms in Esomeprazole-d3 may enhance the compound’s stability and prolong its duration of action.

Comparison with Similar Compounds

Esomeprazole-d3 (potassium) can be compared to other proton pump inhibitors, such as:

    Omeprazole: The racemic mixture of S- and R-enantiomers, with similar efficacy but potentially different pharmacokinetic profiles.

    Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.

    Pantoprazole: Known for its longer duration of action and different metabolic pathways.

    Rabeprazole: Exhibits rapid onset of action and different pharmacokinetic properties.

Esomeprazole-d3 (potassium) is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and potentially improve its therapeutic profile compared to non-deuterated proton pump inhibitors .

Properties

Molecular Formula

C17H18KN3O3S

Molecular Weight

386.5 g/mol

IUPAC Name

potassium;2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-5-(trideuteriomethoxy)benzimidazol-1-ide

InChI

InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1/i3D3;

InChI Key

FOFFPEFVSRGLOZ-WSIMPSMWSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)[N-]C(=N2)[S@@](=O)CC3=NC=C(C(=C3C)OC)C.[K+]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+]

Origin of Product

United States

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